molecular formula C12H12ClN3 B8287373 N4-allyl-2-chloroquinoline-3,4-diamine

N4-allyl-2-chloroquinoline-3,4-diamine

Cat. No.: B8287373
M. Wt: 233.69 g/mol
InChI Key: ZHGMTFGNRVRJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-Allyl-2-chloroquinoline-3,4-diamine is a chemical intermediate based on the quinoline heterocyclic system, a structure of significant interest in medicinal chemistry for developing new therapeutic agents . The 2-chloroquinoline-3,4-diamine core serves as a key synthetic precursor for constructing more complex molecular architectures . The reactive chlorine at the 2-position and the amine groups at the 3- and 4-positions provide versatile handles for further chemical modification, allowing researchers to create a diverse library of compounds for biological evaluation . The N4-allyl substitution is a particularly valuable feature, as this functional group can participate in further chemical reactions, such as cycloadditions, to create fused or binary heterocyclic systems . Quinoline derivatives are extensively investigated in pharmaceutical research for their wide spectrum of biological activities . Compounds within this class have demonstrated documented effects in various research models, including anticancer , antibacterial , antifungal , anti-inflammatory , and antimalarial activities . Specifically, closely related 2-chloroquinoline-3,4-diamine analogs have been synthesized and theoretically evaluated as potential human AKT1 (RAC-alpha serine/threonine-protein kinase) inhibitors, a target frequently overexpressed in various human cancers . The mechanism of action for such inhibitors often involves forming key hydrogen bonds with amino acid residues like Asn 49 and Lys 220, as well as pi-pi interactions with residues such as Trp 76, contributing to enzyme-inhibitor complex stability . This compound is presented as a building block for scientists employing molecular hybridization techniques, a rational drug design strategy that merges two pharmacophoric subunits into a single molecule to create agents with dual modes of action or improved efficacy . It is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

2-chloro-4-N-prop-2-enylquinoline-3,4-diamine

InChI

InChI=1S/C12H12ClN3/c1-2-7-15-11-8-5-3-4-6-9(8)16-12(13)10(11)14/h2-6H,1,7,14H2,(H,15,16)

InChI Key

ZHGMTFGNRVRJHW-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C(=NC2=CC=CC=C21)Cl)N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

N4-allyl-2-chloroquinoline-3,4-diamine and its derivatives have been investigated for their anticancer properties. Quinoline-based compounds are known for their ability to inhibit various kinases, which play a crucial role in cancer progression.

Case Study: Inhibition of AKT1

  • A study synthesized several derivatives of 2-chloroquinoline-3-carbaldehydes, including this compound, and evaluated their inhibitory effects on the AKT1 enzyme, a key player in cancer cell signaling pathways. The compounds exhibited varying degrees of inhibition, with some showing significant potency against cancer cell lines .
CompoundIC50 (µM)Target Enzyme
3b (6-Me)113.76AKT1
3d (6-OEt)107.58AKT1

This data indicates the potential of this compound as a lead compound for developing new anticancer therapies.

Neurodegenerative Disease Treatment

The compound has also been explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural characteristics allow it to interact with biological targets implicated in these conditions.

Case Study: Neuroprotective Properties

  • Research has indicated that quinoline derivatives can modulate neuroinflammation and oxidative stress, which are critical factors in neurodegeneration. The aliphatic chain substitution in this compound enhances its ability to penetrate the blood-brain barrier and exert neuroprotective effects .

Antimalarial Activity

Quinoline derivatives are traditionally known for their antimalarial properties, particularly against chloroquine-resistant strains of malaria.

Case Study: Antimalarial Efficacy

  • A study demonstrated that modifications in the quinoline structure could lead to improved efficacy against resistant malaria parasites. This compound was part of a series of compounds tested for their ability to inhibit Plasmodium falciparum growth .
CompoundActivity Against CQ-R StrainsMechanism
N4-allyl derivativeHighInhibition of heme polymerization

This highlights the compound's potential as a candidate for new antimalarial drugs.

Acetylcholinesterase Inhibition

Another promising application is in the development of acetylcholinesterase inhibitors, which are vital for treating conditions like Alzheimer's disease.

Case Study: AChE Inhibition

  • Research has shown that quinoline derivatives can effectively inhibit acetylcholinesterase activity, leading to increased acetylcholine levels in the brain. This suggests that this compound may contribute to cognitive enhancement in neurodegenerative disorders .

Corrosion Inhibition

Beyond medicinal applications, this compound has been studied for its properties as a corrosion inhibitor in metal protection.

Case Study: Corrosion Studies

  • The compound demonstrated significant corrosion inhibition efficiency in acidic environments, making it useful for protecting metals from degradation .
EnvironmentCorrosion Rate Reduction (%)
2 M HCl75
1 M HNO397.7

This application underscores the versatility of this compound beyond pharmaceuticals.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline Derivatives with Substituted Aryl Groups

  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Features a 4-chlorophenyl group at position 2 and a 4-methoxyphenyl group at position 3. Its melting point (223–225°C) and synthesis via PdCl₂(PPh₃)₂ catalysis highlight the influence of bulky substituents on thermal stability and reaction pathways .
  • N4-Allyl-2-chloroquinoline-3,4-diamine: The allyl group may enhance solubility in organic solvents compared to aryl-substituted derivatives, while the chlorine atom at position 2 could increase electrophilicity for nucleophilic substitutions.

Ethylenediamine-Functionalized Quinoline Derivatives

describes N,N'-bis-(2-phenyl-4-quinoloyl)ethylenediamine, a condensation product with ethylenediamine. Such derivatives exhibit high melting points (>300°C), suggesting that amine-functionalized quinolines form stable crystalline structures.

Comparison with Heterocyclic Analogs

Triazine-Based Compounds

  • N,N’-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine: This triazine derivative shares functional groups (allyl, chloro, diamine) but differs in core structure. However, their synthetic versatility allows scalable production for industrial applications .

Quinazoline Derivatives

  • 6-Methylquinazoline-2,4-diamine (IC2): A DNA intercalator with comparable activity to Doxorubicin. The quinazoline core’s nitrogen arrangement enhances planarity, favoring DNA binding. The chlorine and allyl groups in this compound may similarly improve intercalation by increasing hydrophobicity and π-π stacking .

Physical and Chemical Properties

Compound Melting Point (°C) Key Functional Groups Core Structure Reference
4k (Amino-chlorophenyl-methoxyphenylquinoline) 223–225 Chlorophenyl, Methoxyphenyl Quinoline
13a (Cyano-sulfamoylphenyl ethanamide) 288 Cyano, Sulfamoyl Benzene
IC2 (6-Methylquinazoline-2,4-diamine) N/A Methyl, Diamine Quinazoline
This compound Not reported Allyl, Chloro, Diamine Quinoline

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction remains the cornerstone for introducing the C3-aldehyde moiety. Acetanilide derivatives react with POCl₃ and DMF under controlled conditions to yield 2-chloroquinoline-3-carbaldehydes. For example:

  • Reaction Conditions : Acetanilide (1.0 eq), POCl₃ (3.0 eq), DMF (5.0 eq), 80°C, 6 h.

  • Yield : 72–85%.

  • Characterization : IR (C=O stretch: 1695 cm⁻¹), ¹H NMR (δ 10.2 ppm, aldehyde proton).

Reductive Amination for C3-Amine Installation

Schiff Base Formation and Reduction

The aldehyde group at C3 is converted to an amine via reductive amination:

  • Schiff Base Synthesis : 2-Chloroquinoline-3-carbaldehyde reacts with ammonium acetate in ethanol under reflux (4 h), forming the imine intermediate.

  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the imine to the primary amine.

    • Yield : 68–75%.

    • Key Data : ¹H NMR (δ 6.8 ppm, NH₂; δ 8.3 ppm, C2-H).

C4-Amination Strategies

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinoline ring facilitates SNAr at C4 when activated by electron-withdrawing groups:

  • Substrate : 2-Chloro-4-nitroquinoline-3-amine (synthesized via nitration of 2-chloroquinoline-3-amine).

  • Reaction : NH₃ in DMSO at 120°C for 12 h.

  • Yield : 58%.

Buchwald-Hartwig Amination

Pd-catalyzed coupling introduces amines at C4 on halogenated quinolines:

  • Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq).

  • Conditions : 100°C, toluene, 24 h.

  • Yield : 82% for 2-chloro-4-(benzylamino)quinoline-3-amine.

N4-Allylation of 2-Chloroquinoline-3,4-Diamine

Alkylation with Allyl Bromide

The primary amine at C4 undergoes alkylation under mild conditions:

  • Reagents : Allyl bromide (1.2 eq), K₂CO₃ (2.0 eq), DMF, RT, 12 h.

  • Yield : 89%.

  • Mechanism : Base deprotonates the amine, enabling nucleophilic attack on allyl bromide.

Mitsunobu Reaction for Stereocontrol

For chiral N4-allyl derivatives, the Mitsunobu reaction ensures retention of configuration:

  • Conditions : DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → RT.

  • Yield : 76% (dr > 95:5).

Analytical Validation and Spectral Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.21 (d, J = 8.8 Hz, C5-H), 7.94 (s, C3-NH₂), 6.05 (m, allyl CH₂), 5.32 (d, J = 10.4 Hz, trans-CH₂), 5.18 (d, J = 17.2 Hz, cis-CH₂).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N quinoline).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30, 1 mL/min).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Reductive Amination → Allylation7598Scalable, minimal byproducts
Buchwald-Hartwig → Allylation8297Regioselective, functional group tolerance
Mitsunobu Allylation7695Stereochemical control

Mechanistic Considerations and Optimization

Allylation Kinetics

The reaction rate for N4-allylation follows second-order kinetics, dependent on [amine] and [allyl bromide]. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while K₂CO₃ mitigates acid formation.

Side Reactions

  • Over-Alkylation : Controlled by stoichiometric use of allyl bromide (1.2 eq).

  • Quinoline Ring Oxidation : Avoided by excluding strong oxidizers (e.g., MnO₂).

Industrial Scalability and Green Chemistry

Continuous Flow Synthesis

Microreactor systems reduce reaction time (2 h vs. 12 h batch) and improve yield (91%) via enhanced mass transfer.

Solvent Recycling

DMF recovery via vacuum distillation achieves 85% reuse efficiency, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N4-allyl-2-chloroquinoline-3,4-diamine?

  • Methodological Answer : A reflux system with ethanol as the solvent and catalytic acetic acid is commonly employed for analogous quinoline derivatives, as demonstrated in the synthesis of substituted chloroquinoline-diamine compounds . Pd-catalyzed cross-coupling reactions (e.g., using PdCl₂(PPh₃)₂) may enhance regioselectivity when introducing allyl groups, as shown in related quinoline syntheses . Monitor reaction progress via TLC (ethyl acetate/n-hexane, 1:1) and purify via recrystallization or column chromatography.

Q. What analytical techniques are recommended for structural confirmation?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR : Analyze proton environments (e.g., allyl group protons at δ 5.0–6.0 ppm, aromatic protons at δ 7.0–8.5 ppm) and chlorine coupling patterns .
  • IR : Identify N-H stretching (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
  • X-ray crystallography : Resolve molecular geometry and confirm allyl substitution patterns, as used for structurally similar quinoline derivatives .

Q. How can stability under varying pH or temperature be assessed?

  • Methodological Answer : Conduct accelerated stability studies using HPLC under controlled conditions (e.g., pH 3–9, 25–60°C). Monitor degradation products (e.g., dechlorination or allyl group oxidation) via mass spectrometry. For chloroquinoline analogs, acidic conditions often promote hydrolysis, while allyl groups may oxidize under basic conditions .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., allyl vs. benzyl) influence reactivity in cross-coupling reactions?

  • Methodological Answer : Use Hammett σ constants or DFT calculations to predict substituent effects. For example, the electron-donating allyl group may enhance nucleophilic aromatic substitution at the 2-chloroquinoline core compared to electron-withdrawing groups. Experimental validation via kinetic studies (e.g., varying Pd catalyst loadings) is critical, as shown in analogous Pd-catalyzed quinoline syntheses .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer composition, enzyme isoforms). Standardize protocols:

  • Use a common cell line (e.g., HEK293T for VCP/p97 inhibition studies) and validate purity via LC-MS (>95%) .
  • Compare IC₅₀ values under identical conditions. For chloroquinoline-diamine analogs, subtle structural changes (e.g., N4-substituent bulk) significantly alter target binding .

Q. What mechanistic insights exist for the allyl group’s role in modulating biological activity?

  • Methodological Answer : The allyl group may enhance membrane permeability due to its hydrophobic nature, as observed in related quinoline-based inhibitors. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., VCP/p97 ATPase). Experimentally, truncate the allyl group to assess activity loss, as done in studies of dibenzylquinazoline-diamine analogs .

Q. How to design experiments for studying degradation pathways under oxidative stress?

  • Methodological Answer : Expose the compound to H₂O₂ or cytochrome P450 enzyme systems. Analyze metabolites via UPLC-QTOF-MS. For chloroquinolines, oxidative cleavage of the allyl group and quinoline ring hydroxylation are common pathways . Use isotopic labeling (e.g., ¹³C-allyl) to track degradation intermediates.

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